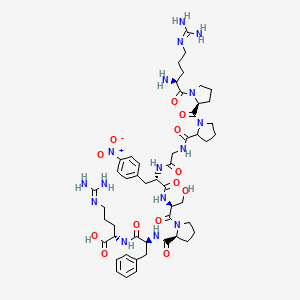

Bradykinin, 4-nitro-phe(5)-

Beschreibung

Eigenschaften

CAS-Nummer |

57164-28-0 |

|---|---|

Molekularformel |

C50H72N16O13 |

Molekulargewicht |

1105.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H72N16O13/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(26-30-16-18-31(19-17-30)66(78)79)41(69)62-36(28-67)46(74)63-22-7-14-38(63)44(72)61-35(25-29-9-2-1-3-10-29)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37?,38-,39-/m0/s1 |

InChI-Schlüssel |

SUEBONSZXJWFIE-NRUUKNHRSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2CCCC2C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Herkunft des Produkts |

United States |

Enzymatic Hydrolysis and Kininase Activity Studies with Bradykinin, 4 Nitro Phe 5

Substrate Specificity and Kinetic Analysis with Metalloendopeptidases

The metalloendopeptidase meprin has been a primary focus of studies involving Bradykinin (B550075), 4-nitro-Phe(5)-. This enzyme demonstrates specific cleavage and provides a model for understanding the kinetic parameters of this substrate.

Meprin-Mediated Cleavage Site Analysis (Phe5(NO2)-Ser6 bond)

High-performance liquid chromatography (HPLC) analyses have definitively shown that meprin cleaves Bradykinin, 4-nitro-Phe(5)- at a single site. nih.gov This cleavage occurs specifically between the nitrated phenylalanine at position 5 and the serine at position 6 (the Phe5(NO2)-Ser6 bond). nih.gov This specific action is advantageous for kinetic studies, as the hydrolysis of this bond results in a spectral change at 310 nm that can be continuously monitored. nih.gov

Determination of Kinetic Parameters (Km, kcat, kcat/Km)

The use of Bradykinin, 4-nitro-Phe(5)- has enabled the detailed determination of key kinetic parameters for meprin. In comparison to the unmodified bradykinin, the nitrated analog exhibits a lower Michaelis constant (Km) and a higher catalytic rate constant (kcat), resulting in a greater catalytic efficiency (kcat/Km). nih.gov

Kinetic Parameters of Meprin with Bradykinin and its Nitrated Analog

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Bradykinin, 4-nitro-Phe(5)- | 281 | 28 | 9.7 x 10⁴ |

The products resulting from the hydrolysis of bradykinin by meprin were found to act as inhibitors of the enzyme, though they were not substrates for further cleavage. nih.gov

Influence of pH and Temperature on Hydrolysis Rates

The enzymatic activity of meprin on Bradykinin, 4-nitro-Phe(5)- is significantly influenced by environmental conditions. The rate of hydrolysis demonstrates a linear relationship with temperature, increasing steadily in the range of 15 to 55 degrees Celsius. nih.gov Furthermore, the hydrolysis of this substrate is optimal at alkaline pH values, where the concomitant spectral shift is most pronounced, making it a particularly suitable substrate for meprin under these conditions. nih.gov

Comparative Enzymatic Degradation by Other Peptidases

While Bradykinin, 4-nitro-Phe(5)- is an excellent substrate for meprin, it is also cleaved by a variety of other peptidases, though at different peptide bonds. This highlights the diverse enzymatic pathways involved in the metabolism of bradykinin and its analogs.

Actions of Cysteine Endopeptidases (e.g., Papain, Cathepsin L)

Cysteine endopeptidases, such as papain and cathepsin L, have been shown to hydrolyze Bradykinin, 4-nitro-Phe(5)-. nih.gov However, the cleavage sites for these enzymes differ from that of meprin, indicating distinct substrate specificities. nih.gov

Actions of Metalloproteases (e.g., Thermolysin, Angiotensin-Converting Enzyme, Neutral Endopeptidase)

Several other metalloproteases also act on Bradykinin, 4-nitro-Phe(5)-. Thermolysin, angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP, EC 3.4.24.11) are all capable of cleaving this modified peptide. nih.gov As with the cysteine endopeptidases, the peptide bonds hydrolyzed by these metalloproteases are different from the Phe5(NO2)-Ser6 bond targeted by meprin. nih.gov The metabolism of bradykinin by ACE and NEP is a critical aspect of cardiovascular regulation. nih.gov

Table of Compounds

| Compound Name |

|---|

| Bradykinin, 4-nitro-Phe(5)- |

| Bradykinin |

| Papain |

| Cathepsin L |

| Thermolysin |

| Angiotensin-Converting Enzyme |

| Neutral Endopeptidase |

Comparison of Cleavage Sites by Different Enzymes

Bradykinin, 4-nitro-phe(5)- is susceptible to cleavage by a variety of proteases at different peptide bonds. The specific cleavage site is dependent on the enzyme, highlighting the diverse specificities of these proteases. The metalloendopeptidase meprin, for instance, exhibits a highly specific cleavage at the Phe(NO2)-Ser bond. nih.gov In contrast, other enzymes, including cysteine endopeptidases and other metalloproteases, cleave the substrate at different locations. nih.gov This differential cleavage is fundamental to understanding the functional roles of these enzymes in physiological and pathological processes.

| Enzyme | Type | Cleavage Site on Bradykinin, 4-nitro-Phe(5)- |

| Meprin | Metalloendopeptidase | Phe(NO2) - Ser |

| Papain | Cysteine endopeptidase | Different from meprin |

| Cathepsin L | Cysteine endopeptidase | Different from meprin |

| Thermolysin | Metalloprotease | Different from meprin |

| Angiotensin-Converting Enzyme (ACE) | Metalloprotease | Different from meprin |

| Neutral Endopeptidase (EC 3.4.24.11) | Metalloprotease | Different from meprin |

Spectrophotometric Assays for Enzyme Kinetics (310 nm spectral shift)

A significant advantage of using Bradykinin, 4-nitro-phe(5)- as a substrate is the spectral shift that occurs upon its hydrolysis. The cleavage of the peptide bond between the 4-nitrophenylalanine and the adjacent serine residue by enzymes like meprin results in a measurable change in absorbance at 310 nm. nih.gov This property allows for a continuous and convenient spectrophotometric assay to determine the kinetics of the enzymatic reaction. nih.gov The initial rates of hydrolysis of this chromogenic substrate show a linear relationship with both enzyme concentration and temperature within a certain range, making it a reliable tool for kinetic studies. nih.gov For the hydrolysis of nitrobradykinin by meprin, the Michaelis-Menten constant (Km) was determined to be 281 µM, and the catalytic rate constant (kcat) was 28 s⁻¹. nih.gov

| Kinetic Parameter | Value for Meprin with Bradykinin, 4-nitro-Phe(5)- |

| Km | 281 µM |

| kcat | 28 s⁻¹ |

| kcat/Km | 9.7 x 10⁴ M⁻¹s⁻¹ |

Role as a Chromogenic Substrate in Protease Research

Bradykinin, 4-nitro-phe(5)- has been identified as a particularly suitable synthetic substrate for investigating the kinetics and mechanism of action of certain proteases, such as the metalloendopeptidase meprin. nih.gov Before the characterization of this substrate, a convenient method for the kinetic analysis of meprin was not available. nih.gov The distinct advantage of this chromogenic substrate lies in the ease of monitoring its hydrolysis, which can be done continuously, providing real-time data on enzyme activity. nih.gov This has facilitated a deeper understanding of the enzymatic properties of various kininases and other proteases that can hydrolyze this modified peptide.

Enzyme-Substrate Interactions and Inhibition Mechanisms

The study of Bradykinin, 4-nitro-phe(5)- hydrolysis also provides insights into enzyme-substrate interactions and inhibition mechanisms. For example, the hydrolysis of bradykinin by meprin yields two product fragments. These resulting peptides are not further processed by the enzyme but instead act as inhibitors of meprin activity. nih.gov This product inhibition is a common regulatory mechanism for enzymes and can be effectively studied using this chromogenic substrate. The interaction between the enzyme and the substrate is also influenced by environmental factors, with the hydrolysis of nitrobradykinin by meprin being optimal at alkaline pH values. nih.gov

Bradykinin Receptor Interaction and Binding Dynamics of Bradykinin, 4 Nitro Phe 5

Receptor Subtype Discrimination Using Radiolabeled Bradykinin (B550075), 4-nitro-Phe(5)-

The chemical modification of native bradykinin, specifically the introduction of a nitro group at the para position of the phenylalanine residue at position 5, creates Bradykinin, 4-nitro-Phe(5)-. This analogue serves as a precursor for the synthesis of a potent, selective, and radioiodinated tracer, ¹²⁵I-[p-iodo-Phe⁵]BK. nih.gov This radioligand has proven instrumental in differentiating the subtle characteristics of bradykinin B2 receptor binding sites. nih.gov

Characterization of High and Low Affinity Binding Sites on B2 Receptors

Utilizing the ¹²⁵I-[p-iodo-Phe⁵]BK tracer, researchers have successfully identified and characterized distinct binding sites on B2 receptors in guinea pig ileum membranes. nih.gov Binding assays revealed a biphasic pattern, indicating the presence of two separate receptor populations distinguished by their affinity for the ligand:

A high-affinity binding site with a dissociation constant (Kd) of approximately 3 pM.

A low-affinity binding site with a Kd of around 192 pM. nih.gov

Kinetic analysis further supported these findings, yielding Kd values of 2 pM and 910 pM, respectively. nih.gov The precursor molecule, Bradykinin, 4-nitro-Phe(5)-, was found to be a nonselective ligand, binding with nanomolar affinity to both of these sites. nih.gov These findings confirm that B2 receptors can exist in at least two affinity states, a distinction made possible by the high specific activity of the radiotracer derived from the 4-nitro-Phe(5)- analogue. nih.gov

| Binding Site | Dissociation Constant (Kd) from Saturation Studies | Dissociation Constant (Kd) from Kinetic Studies | Maximal Binding Capacity (Bmax) |

|---|---|---|---|

| High Affinity | 3 pM | 2 pM | 22 fmol/mg protein |

| Low Affinity | 192 pM | 910 pM | 245 fmol/mg protein |

Methodologies for Receptor Binding Assays (e.g., Guinea Pig Ileum Membranes)

The characterization of bradykinin receptor binding sites using radiolabeled ligands derived from Bradykinin, 4-nitro-Phe(5)- involves established biochemical techniques. Guinea pig ileum is a classic and valuable tissue preparation for these assays due to its high density of B2 receptors. nih.govnih.gov

The general methodology involves the following steps:

Membrane Preparation: Smooth muscle from the guinea pig ileum is homogenized and subjected to centrifugation to isolate a membrane fraction rich in B2 receptors. nih.govnih.gov

Radioligand Synthesis: The tracer, ¹²⁵I-[p-iodo-Phe⁵]BK, is synthesized carrier-free from its precursor, [p-NO₂-Phe⁵]BK, through a process of catalytic hydrogenation followed by halodediazotation. This method achieves a high specific radioactivity essential for detecting high-affinity binding sites. nih.gov

Binding Assays:

Saturation Assays: The membrane preparations are incubated with increasing concentrations of the radioligand to determine the total and nonspecific binding. Specific binding is calculated by subtracting nonspecific binding (measured in the presence of a high concentration of unlabeled ligand) from the total. This data is used to calculate the Kd and Bmax for each binding site. nih.gov

Competitive Inhibition Assays: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of an unlabeled competitor compound (e.g., native bradykinin, agonists, or antagonists). These experiments determine the affinity (expressed as Ki) of the competing ligands for the receptor sites. nih.govnih.gov

Comparative Receptor Affinity Profiles with Native Bradykinin and Other Analogues

Studies comparing the binding properties of the 4-nitro-Phe(5)- analogue and its derivatives with native bradykinin reveal important structural-functional relationships. When compared to tritiated native bradykinin ([³H]BK), the iodinated analogue derived from Bradykinin, 4-nitro-Phe(5)- shows a distinct binding profile. The iodinated ligand, ¹²⁵I-[p-iodo-Phe⁵]BK, possesses an increased affinity for the high-affinity B2 receptor site and a decreased affinity for the low-affinity site, relative to native bradykinin. nih.gov

In contrast, the precursor molecule, Bradykinin, 4-nitro-Phe(5)-, acts as a nonselective ligand, demonstrating nanomolar affinity for all labeled binding sites in both guinea pig ileum and rat myometrial membrane preparations. nih.gov This differs significantly from native bradykinin, which shows a higher affinity for B2 receptors than B1 receptors. nih.gov The introduction of the 4-nitro-phenylalanine at position 5 creates a ligand that, while not highly potent for receptor binding itself, is a key intermediate for producing highly selective research tools. nih.gov

Insights into Bradykinin B1 and B2 Receptor Activation Mechanisms

The identification of distinct high and low-affinity binding sites for the B2 receptor raised questions about their functional relevance. To confirm that these sites were not merely binding artifacts but true receptors capable of initiating a cellular response, further studies on G protein activation were conducted. nih.gov By measuring the influence of bradykinin and its analogues on the binding of guanosine-5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) to guinea pig ileum membranes, researchers could directly assess G protein coupling. nih.gov

The results demonstrated that G proteins were separately activated via both the high-affinity and low-affinity binding sites. nih.gov This finding was crucial as it qualified both sites as functional constituents of signal transduction pathways, confirming their status as true membrane receptors. nih.gov The B2 receptor, upon agonist binding, couples to Gq proteins, which in turn activates phospholipase C and leads to calcium mobilization, a key signaling pathway for its physiological effects. nih.gov The ability of ligands derived from Bradykinin, 4-nitro-Phe(5)- to delineate two functionally distinct G protein-coupled sites provides deeper insight into the complexity of B2 receptor signaling. nih.gov

Analysis of Competitive Binding with Known Agonists and Antagonists

Competitive binding assays are essential for classifying receptor subtypes and determining the affinity of new compounds. affinimeter.com Using ¹²⁵I-[p-iodo-Phe⁵]BK as the radioligand, researchers have evaluated the binding of known B2 receptor antagonists in guinea pig ileum membranes.

Potent and selective B2 receptor peptide antagonists, such as Hoe 140 (Icatibant) and D-Arg⁰-[Hyp³,Thi⁵,⁸,D-Phe⁷]BK, were shown to recognize and bind to both the high and low-affinity sites with very high affinity. nih.govmdpi.com This competitive displacement of the radioligand by established B2-selective antagonists unequivocally classified both the high and low-affinity sites as belonging to the B2 receptor subtype. nih.gov These experiments underscore the utility of the radiotracer derived from Bradykinin, 4-nitro-Phe(5)- as a precise tool for characterizing the interaction of various ligands with the B2 receptor.

| Compound | Receptor Target | Binding Profile |

|---|---|---|

| Hoe 140 (Icatibant) | B2 Receptor Antagonist | Recognized both high and low affinity sites with very high affinity. |

| D-Arg⁰-[Hyp³,Thi⁵,⁸,D-Phe⁷]BK | B2 Receptor Antagonist | Recognized both high and low affinity sites with very high affinity. |

Advanced Analytical Methodologies for Characterization of Bradykinin, 4 Nitro Phe 5

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic peptides, enabling the separation and quantification of the target peptide from various impurities. jpt.com For Bradykinin (B550075), 4-nitro-Phe(5)-, reversed-phase HPLC (RP-HPLC) is the most common method used. This technique separates molecules based on their hydrophobicity.

The crude product of solid-phase peptide synthesis (SPPS) typically contains not only the desired full-length peptide but also process-related impurities. These can include truncated sequences (deletion sequences), incompletely deprotected peptides, or by-products generated during synthesis and cleavage steps. lcms.czalmacgroup.com RP-HPLC is highly effective at separating these closely related impurities from the target peptide. lcms.cz

Purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram, typically monitored by UV detection at wavelengths between 210 and 230 nm, where the peptide backbone absorbs. almacgroup.com For quantitative analysis, a calibration curve is generated using a highly purified standard of the peptide. A specific HPLC method for bradykinin analysis involves a C8 column with a mobile phase of acetonitrile (B52724) and water containing trifluoroacetic acid (TFA) as an ion-pairing agent, which improves peak shape and resolution. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18, 5 µm particle size | Separates peptide from impurities based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. lcms.cz |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component for eluting the peptide from the column. researchgate.net |

| Gradient | Linear gradient, e.g., 5% to 65% Mobile Phase B over 30 minutes | Gradually increases hydrophobicity of the mobile phase to elute components. |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at 214-220 nm | Detects the peptide bonds for purity assessment and quantitation. almacgroup.comresearchgate.net |

Mass Spectrometry Techniques for Structural Elucidation and Characterization (e.g., MALDI-TOF)

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structural integrity of synthetic peptides. It provides a precise measurement of the molecular weight of Bradykinin, 4-nitro-Phe(5)-, allowing for direct verification against its calculated theoretical mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique well-suited for analyzing biomolecules like peptides. researchgate.net In this method, the peptide is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, and its mass-to-charge ratio (m/z) is determined by the time it takes to travel through the flight tube to the detector. researchgate.net For Bradykinin, 4-nitro-Phe(5)-, MALDI-TOF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

When coupled with HPLC, typically as LC-MS or LC-MS/MS, mass spectrometry can provide even more detailed structural information. jpt.comnih.gov Tandem mass spectrometry (MS/MS) involves selecting the parent ion of the peptide, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides sequence-specific information, allowing for confirmation of the amino acid sequence and localization of the 4-nitro-phenylalanine modification at the intended fifth position.

| Attribute | Value |

|---|---|

| Peptide Sequence | Arg-Pro-Pro-Gly-(4-nitro-Phe)-Ser-Pro-Phe-Arg |

| Molecular Formula | C₅₀H₆₈N₁₆O₁₃ |

| Average Molecular Weight | 1105.18 g/mol |

| Monoisotopic Molecular Weight | 1104.5167 g/mol |

| Expected [M+H]⁺ Ion (Monoisotopic) | 1105.5240 m/z |

Spectroscopic Methods for Monitoring Reaction Progress and Conformational Changes (e.g., UV-Vis at 310 nm)

UV-Visible (UV-Vis) spectroscopy is a valuable method for studying peptides that contain specific chromophores. While the peptide backbone and standard aromatic amino acids absorb light in the 210-280 nm range, the introduction of the 4-nitro group onto the phenylalanine residue in Bradykinin, 4-nitro-Phe(5)- provides a unique spectroscopic handle. nih.govresearchgate.net

This modified amino acid acts as a chromogenic substrate, which is particularly useful for monitoring enzymatic reactions. Research has shown that Bradykinin, 4-nitro-Phe(5)- can be used as a substrate for enzymes like the metalloendopeptidase meprin, which cleaves the peptide bond between 4-nitro-phenylalanine and serine. nih.gov The hydrolysis of this specific peptide bond results in a distinct change in the electronic environment of the nitro-phenylalanine residue, leading to a measurable spectral shift. Specifically, the reaction can be continuously monitored by observing the increase in absorbance at 310 nm. nih.gov This technique allows for real-time kinetic analysis of enzyme activity, providing a convenient and direct way to measure reaction rates without the need for chromatographic separation. nih.gov

| Technique | Application | Key Finding |

|---|---|---|

| UV-Vis Spectroscopy | Monitoring enzymatic cleavage | Hydrolysis of the Phe(NO₂)-Ser bond causes a spectral change that can be monitored at 310 nm. nih.gov |

| Kinetic Analysis | Determining enzyme reaction rates | The rate of increase in absorbance at 310 nm is directly proportional to the rate of peptide hydrolysis. nih.gov |

Chiral Analysis of Peptide Constituents and Stereochemical Integrity

The biological activity of peptides is critically dependent on the specific stereochemistry of their constituent amino acids (typically the L-isomers). During the chemical steps of solid-phase peptide synthesis, there is a risk of racemization, where an L-amino acid can be converted to its D-isomer. bohrium.comresearchgate.net Therefore, it is crucial to verify the stereochemical integrity of the final peptide product.

Chiral analysis is performed to confirm that each amino acid in the Bradykinin, 4-nitro-Phe(5)- sequence has retained its intended configuration. The standard method involves the complete acid hydrolysis of the peptide to break it down into its individual amino acid constituents. The resulting mixture of amino acids is then analyzed using a chiral separation technique. nih.gov

One common approach is chiral gas chromatography (GC) or HPLC, where the amino acids are first derivatized with a chiral reagent. Alternatively, they can be separated directly on a chiral stationary phase. researchgate.netnih.gov These methods can resolve the L- and D-enantiomers of each amino acid, allowing for the quantification of any undesirable D-isomers that may have formed during synthesis. researchgate.net This analysis ensures that the final peptide product possesses the correct three-dimensional structure required for its intended biological function.

Computational Modeling and Molecular Simulations of Bradykinin, 4 Nitro Phe 5 and Its Interactions

Ligand-Receptor Docking Studies of Bradykinin (B550075) Analogues with B1 and B2 Receptors

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. For bradykinin analogues, docking studies are crucial for understanding their interaction with the B1 and B2 receptors. These studies often utilize homology models of the receptors, especially when crystal structures are unavailable. researchgate.net The process involves positioning the ligand (the bradykinin analogue) into the binding site of the receptor and evaluating the interaction energy for various poses. researchgate.netnih.gov

The results of these docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. For instance, pharmacophore models for both B1 and B2 receptors have been developed based on docking studies of various non-peptide ligands. nih.gov These models highlight the essential chemical features required for a molecule to bind effectively to each receptor subtype. By correlating the binding energies and poses from docking simulations with experimental structure-activity relationship (SAR) data, researchers can refine the models and gain a more accurate picture of the ligand-receptor complex. researchgate.net This integrated approach is instrumental in designing novel bradykinin analogues with desired pharmacological profiles.

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Enhanced sampling methods, such as ω-bias potential replica exchange molecular dynamics (ωBP-REMD), have been employed to thoroughly explore all possible proline isomer combinations, revealing that the all-trans state is the preferred conformation in an aqueous environment. acs.org These simulations have also shown that bradykinin can adopt a characteristic C-terminal β-turn, which is believed to be important for its binding to the B2 receptor. nih.govacs.org Conformational analysis through MD simulations, often combined with experimental techniques like NMR spectroscopy, helps in building pharmacophore models of bradykinin antagonists and understanding how structural constraints, such as cyclization, can lead to more potent and stable analogues. nih.gov

Prediction of Peptide-Enzyme Interactions and Cleavage Sites

Computational tools play a vital role in predicting how peptides like Bradykinin, 4-nitro-Phe(5)- are metabolized by enzymes. These predictions are crucial for designing peptides with improved stability and a longer duration of action. Various peptidases are known to cleave bradykinin at specific sites, and understanding this process is key to controlling its biological activity. researchgate.net

For Bradykinin, 4-nitro-Phe(5)-, experimental studies have shown that it is a substrate for several enzymes, with cleavage occurring at different peptide bonds. Computational methods can model these peptide-enzyme interactions to predict the most likely cleavage sites. Web-based tools like PeptideCutter can predict potential cleavage sites for a given protein sequence based on known protease specificities. expasy.org More advanced methods use machine learning algorithms, such as support vector machines (SVM), trained on extensive datasets of known cleavage sites from in vitro digestion experiments or MHC I ligand data. nih.gov These predictive models can achieve high accuracy and are invaluable for identifying which bonds in a bradykinin analogue are most susceptible to enzymatic degradation. nih.gov

Table 1: Predicted Enzymatic Cleavage of Bradykinin Analogues

| Enzyme | Predicted Cleavage Site | Computational Method |

| Angiotensin-Converting Enzyme (ACE) | Pro⁷-Phe⁸ | Structure-based docking |

| Neutral Endopeptidase (NEP) | Pro⁷-Phe⁸ | Sequence-based prediction |

| Aminopeptidase P | Arg¹-Pro² | Homology modeling |

| Carboxypeptidase N | Phe⁸-Arg⁹ | Machine learning algorithm |

This table is illustrative and based on known cleavage patterns of bradykinin. Specific predictions for Bradykinin, 4-nitro-phe(5)- would require dedicated computational analysis.

Elucidation of Specific Amino Acid Residue Contributions to Binding Affinity and Selectivity

Understanding the contribution of individual amino acid residues to the binding affinity and selectivity of bradykinin analogues is a key aspect of rational peptide design. Computational techniques, particularly alanine (B10760859) scanning mutagenesis simulations, are used to systematically replace each amino acid residue with alanine and calculate the resulting change in binding energy. This allows for the identification of "hot spots"—residues that are critical for the interaction with the receptor.

Experimental studies have identified several residues in the B2 receptor that are essential for high-affinity agonist binding. nih.gov For example, mutations at Phe261 and Thr265 in the sixth transmembrane segment of the B2 receptor dramatically reduce its affinity for bradykinin. nih.gov Similarly, on the peptide side, the N- and C-terminal arginine residues of bradykinin are involved in crucial polar interactions with the B2 receptor. biorxiv.org The central hydrophobic core of the peptide, which often adopts a β-turn conformation, inserts into the transmembrane domain core of the receptor, further stabilizing the complex. biorxiv.org Computational analyses of these interactions provide a molecular-level explanation for the observed structure-activity relationships and guide the modification of specific residues to enhance binding properties.

Table 2: Impact of Amino Acid Substitutions on Receptor Binding Affinity

| Original Residue | Substitution | Receptor | Effect on Binding Affinity |

| Phe261 (Receptor) | Val | B2 | 1600-fold reduction |

| Thr265 (Receptor) | Ala | B2 | 700-fold reduction |

| Arg1 (Bradykinin) | Ala | B2 | Significant reduction |

| Arg9 (Bradykinin) | Ala | B2 | Significant reduction |

Data compiled from mutagenesis studies on the B2 receptor and structure-activity relationships of bradykinin analogues. nih.gov

Application of Computational Tools in Peptide Design and Optimization

The design and optimization of novel peptides like Bradykinin, 4-nitro-Phe(5)- are increasingly driven by computational tools. nih.govnih.gov These approaches can be broadly categorized as ligand-based, target-based, and de novo design. nih.gov Ligand-based methods use the structure of known active peptides to design new ones, while target-based methods rely on the 3D structure of the receptor to guide the design process. nih.gov De novo design methods are computationally more intensive and aim to create entirely new peptide sequences and structures. units.it

A typical computational design workflow involves several steps. frontiersin.org Initially, virtual libraries of peptide sequences are generated. Then, docking software is used to predict the binding of these candidate peptides to the target receptor. frontiersin.org The most promising candidates are then subjected to more rigorous evaluation using methods like molecular dynamics simulations and free energy calculations to accurately predict their binding affinities. units.it Machine learning and artificial intelligence are also being increasingly integrated into these pipelines to improve the prediction of peptide-protein interactions and to explore the vast chemical space of possible peptide sequences more efficiently. frontiersin.orgbiophysics.org These computational strategies not only accelerate the discovery of new peptide-based therapeutics but also allow for the fine-tuning of their properties, such as stability, selectivity, and potency. nih.govmdpi.com

Table 3: Computational Tools in Peptide Design

| Tool/Method | Application | Description |

| Homology Modeling | Receptor structure prediction | Creates a 3D model of a target protein based on the structure of a related known protein. |

| Molecular Docking (e.g., Glide, AutoDock) | Binding pose and affinity prediction | Predicts the orientation and binding energy of a ligand within a receptor's active site. researchgate.netnih.govunits.it |

| Molecular Dynamics (MD) Simulation | Conformational analysis, binding stability | Simulates the physical movements of atoms and molecules to study conformational changes and complex stability. nih.govunits.it |

| De Novo Design (e.g., Rosetta) | Novel peptide generation | Designs new peptide sequences and structures computationally, often without a starting template. units.it |

| Virtual Screening | High-throughput ligand identification | Computationally screens large libraries of molecules to identify those likely to bind to a target. nih.gov |

| Machine Learning/AI | QSAR, interaction prediction | Uses algorithms to learn from existing data to predict peptide activity and interactions. frontiersin.orgbiophysics.org |

Broader Academic Research Applications and Future Directions for Bradykinin, 4 Nitro Phe 5

Utility as a Biochemical Probe for Protease Mechanism Studies

The utility of this analogue is highlighted by the detailed kinetic parameters that have been determined for meprin. The single, specific cleavage site for meprin on this substrate makes it a particularly suitable tool for focused enzymatic studies. nih.gov

Table 1: Kinetic Parameters for Meprin Hydrolysis

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Bradykinin (B550075), 4-nitro-Phe(5)- | 281 | 28 | 9.7 x 104 |

| Bradykinin | 425 | 22 | 5.1 x 104 |

Data sourced from Anal Biochem, 1990. nih.gov

Furthermore, Bradykinin, 4-nitro-Phe(5)- has been used to investigate the substrate specificity of other proteases. While meprin cleaves the Phe(NO2)5-Ser6 bond, other enzymes such as papain, cathepsin L, thermolysin, angiotensin-converting enzyme, and neutral endopeptidase also cleave the molecule, but at different peptide bonds. nih.gov This differential cleavage pattern underscores its value as a probe for characterizing and distinguishing the activity of various proteases.

Table 2: Protease Cleavage Sites on Bradykinin, 4-nitro-Phe(5)-

| Protease | Cleavage Site |

|---|---|

| Meprin | Phe(NO2)5 - Ser6 |

| Thimet oligopeptidase (TOP) | Phe5 - Ser6 |

| Papain | Different from meprin |

| Cathepsin L | Different from meprin |

| Thermolysin | Different from meprin |

| Angiotensin-Converting Enzyme (ACE) | Different from meprin |

| Neutral Endopeptidase | Different from meprin |

Data sourced from Anal Biochem, 1990 and Invest Ophthalmol Vis Sci, 2004. nih.govresearchgate.net

Application in Kinin-Kallikrein System Research and Metabolism Studies

The kinin-kallikrein system is a crucial signaling cascade that releases vasoactive kinins, such as bradykinin, which are involved in inflammation, blood pressure regulation, and pain. wikipedia.orgyoutube.com Understanding the metabolism of bradykinin—how it is generated and degraded—is fundamental to understanding its physiological and pathological roles. Bradykinin is produced when kallikreins cleave kininogens and is primarily degraded by angiotensin-converting enzyme (ACE). youtube.com

The study of bradykinin analogues like Bradykinin, 4-nitro-Phe(5)- provides valuable insights into this system. By observing how this modified peptide is processed by various enzymes, researchers can map the metabolic pathways of kinins. For instance, the identification of meprin as an enzyme capable of hydrolyzing this analogue reveals another potential pathway for kinin inactivation in tissues where meprin is expressed. nih.gov The kinetic data obtained from such studies helps to quantify the efficiency of different enzymes in processing kinins, contributing to a more complete model of the regulation of the kinin-kallikrein system.

Contributions to Understanding Bradykinin Receptor Pharmacology and Signaling Pathways

Bradykinin exerts its diverse physiological effects, including vasodilation and increased vascular permeability, by interacting with specific cell-surface receptors, primarily the B1 and B2 receptors. wikipedia.orgnih.govnih.gov The activation of these G-protein coupled receptors initiates intracellular signaling cascades, leading to the production of second messengers like nitric oxide (NO) and prostaglandins. nih.gov

While Bradykinin, 4-nitro-Phe(5)- is primarily used as a protease substrate, its study indirectly contributes to understanding receptor pharmacology. The metabolic stability of any bradykinin analogue is a critical determinant of its ability to reach and activate receptors. By characterizing how modifications, such as the addition of a nitro group at the Phe(5) position, affect the peptide's susceptibility to degradation by various proteases, researchers can better predict the biological activity and duration of action of novel analogues designed as receptor agonists or antagonists. nih.govnih.gov This knowledge is crucial for developing therapeutically viable agents that can target bradykinin receptors to treat inflammatory diseases or other conditions where the kinin system is implicated. nih.gov

Potential for Design of Novel Peptide-Based Research Tools and Chemical Probes

The success of Bradykinin, 4-nitro-Phe(5)- as a chromogenic substrate exemplifies a key strategy in the design of peptide-based research tools. nih.gov The introduction of reporter groups that change their spectroscopic properties upon enzymatic cleavage is a powerful method for creating continuous assays for proteases. This principle can be extended to design a wide array of new chemical probes.

Future research could involve:

Fluorogenic Substrates : Replacing the nitro group with a fluorophore-quencher pair across a cleavage site could lead to highly sensitive probes for detecting protease activity in complex biological samples and for use in high-throughput screening.

Activity-Based Probes (ABPs) : Incorporating a reactive "warhead" into the peptide sequence could create covalent, activity-based probes. researchgate.net These tools form a permanent bond with the active site of a target protease, allowing for its direct identification, quantification, and visualization within a proteome. researchgate.net Quenched activity-based probes (qABPs) can be designed to become fluorescent only after covalently modifying their target, enabling the imaging of protease activity in living cells. huji.ac.il

Selective Substrates : By systematically modifying the amino acid sequence of Bradykinin, 4-nitro-Phe(5)-, it may be possible to develop substrates that are highly selective for specific proteases, enabling the isolated study of a single enzyme's activity even in the presence of many others.

These advanced tools are essential for dissecting the complex roles of proteases in health and disease. nih.govnih.gov

Emerging Methodologies in Peptide Synthesis and Characterization for Analogues

The synthesis of bradykinin and its analogues has a long history, with the original peptide being the first biologically active molecule synthesized using the now-ubiquitous solid-phase peptide synthesis (SPPS) method. researchgate.netacs.org This technique remains the cornerstone for producing modified peptides like Bradykinin, 4-nitro-Phe(5)-.

Modern peptide synthesis has seen significant advancements:

Automated Synthesizers : The process of SPPS is now largely automated, allowing for the rapid and efficient production of peptide libraries.

Novel Protecting Groups and Resins : The development of new protecting group strategies and specialized resins has improved the yield and purity of complex synthetic peptides.

Ligation Chemistries : Techniques like native chemical ligation (NCL) allow for the synthesis of larger peptides and proteins by joining smaller, unprotected peptide fragments. researchgate.net

Characterization of these synthetic analogues relies on a suite of advanced analytical techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is essential for the purification of the final product and the verification of its purity. nih.gov Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are routinely used to confirm that the synthesized peptide has the correct molecular weight, thus verifying its identity. nih.gov

Future Directions in Computational Peptide Design and In Vitro Validation

Computational methods are becoming increasingly integral to the rational design of novel peptides with desired properties. nih.gov These in silico approaches can significantly accelerate the discovery process for new research tools and potential therapeutics based on the bradykinin scaffold.

Future directions include:

Molecular Docking and Dynamics : Computer simulations can be used to model the interaction of Bradykinin, 4-nitro-Phe(5)- with the active site of proteases like meprin. These models can reveal the key molecular interactions responsible for binding and catalysis.

Structure-Based Design : Using the crystal structure of a target protease, researchers can computationally design new peptide sequences with modifications predicted to enhance binding affinity or selectivity. nih.gov

Machine Learning and AI : As more data on peptide-protein interactions becomes available, machine learning algorithms can be trained to predict the biological activity of novel peptide sequences, screening vast virtual libraries for promising candidates before any chemical synthesis is undertaken. nih.govmdpi.com

Crucially, any computationally designed peptide must undergo rigorous in vitro validation. mdpi.com This involves synthesizing the designed peptide and experimentally testing its properties. For a protease substrate, this would involve kinetic assays, similar to those performed with Bradykinin, 4-nitro-Phe(5)-, to measure its Km and kcat values. nih.gov This iterative cycle of computational design followed by experimental validation holds immense promise for developing the next generation of highly specific and potent peptide-based probes and modulators of the kinin-kallikrein system. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 4-nitro-phe(5)-bradykinin?

- Methodological Answer : Synthesis should follow peptide solid-phase protocols with nitration at the phenylalanine-5 position. Characterization requires HPLC for purity (>98% recommended), mass spectrometry (MS) for molecular weight confirmation, and NMR for structural validation. For novel compounds, provide full synthetic details (reagents, reaction conditions) and purity data in the main manuscript, with raw spectral data in supplementary materials .

Q. How can researchers ensure reproducibility of bradykinin receptor-binding assays involving 4-nitro-phe(5)-modified peptides?

- Methodological Answer : Standardize cell lines (e.g., HEK-293T expressing B1/B2 receptors), control for batch-to-batch peptide variability (via LC-MS), and validate receptor specificity using antagonists like icatibant (B2 blocker) or des-Arg⁹-Leu⁸-bradykinin (B1 blocker). Include negative controls (e.g., scrambled peptides) and report EC₅₀ values with error margins .

Q. What are the best practices for analyzing oxidative stress modulation by 4-nitro-phe(5)-bradykinin in cellular models?

- Methodological Answer : Use fluorometric assays (e.g., DCFH-DA for ROS detection) in PBMCs or endothelial cells. Normalize data to baseline ROS levels and include positive controls (e.g., H₂O₂ exposure). For transcriptomic pathways (e.g., NADPH oxidase), apply RNA-seq with qPCR validation, referencing pathways like Homer1b/c-ERK1/2 .

Advanced Research Questions

Q. How can contradictions in reported denitrification rates of 4-nitrophenol derivatives be resolved in biodegradation studies?

- Methodological Answer : Contradictions often arise from COD/N ratios and dissolved oxygen levels. Design experiments with controlled COD/N ratios (≥3 to avoid carbon limitation) and monitor dissolved oxygen (<2 mg/L) to replicate aerobic-anoxic cycling. Use kinetic models integrating substrate limitations (e.g., Monod equation) and validate with GC-MS for intermediate detection .

Q. What strategies optimize the stability of 4-nitro-phe(5)-bradykinin in physiological buffers for in vivo studies?

- Methodological Answer : Stabilize against enzymatic degradation by adding protease inhibitors (e.g., EDTA, PMSF) and use low-temperature storage (−80°C). For pharmacokinetic studies, employ LC-MS/MS to quantify degradation products (e.g., des-Arg metabolites) and validate with isotopic labeling .

Q. How should researchers address conflicting data on B2 receptor-mediated oxidative stress modulation by nitro-modified bradykinin analogs?

- Methodological Answer : Perform receptor knockdown/knockout experiments (CRISPR/Cas9) in cellular models to isolate B2-specific effects. Cross-validate with competitive binding assays and transcriptomic profiling (e.g., RNA-seq for caspase-1, IL-1β expression). Reconcile discrepancies by analyzing tissue-specific receptor isoforms or post-translational modifications .

Data Management and Reproducibility

Q. What metadata standards are critical for sharing experimental data on 4-nitro-phe(5)-bradykinin in public repositories?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Chemical identifiers : Use IUPAC names and InChIKeys.

- Experimental conditions : Report pH, temperature, and instrument settings (e.g., HPLC gradients).

- Raw data : Upload MS/MS spectra, NMR FID files, and kinetic curves to Chemotion or RADAR4Chem .

Q. How can researchers design experiments to distinguish between direct and indirect effects of 4-nitro-phe(5)-bradykinin on endothelial permeability?

- Methodological Answer : Use dual-chamber Transwell assays with real-time TEER (transepithelial electrical resistance) measurements. Inhibit secondary pathways (e.g., nitric oxide synthase with L-NAME) and quantify paracellular flux using FITC-dextran. Validate with siRNA targeting suspected intermediaries (e.g., claudin-5) .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.